molecular formula C10H14N2 B1422758 5,6,7,8-Tetrahydroquinolin-2-ylmethanamine CAS No. 1351972-02-5

5,6,7,8-Tetrahydroquinolin-2-ylmethanamine

Cat. No.: B1422758
CAS No.: 1351972-02-5
M. Wt: 162.23 g/mol
InChI Key: OROUBOHYEHBANQ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinolin-2-ylmethanamine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5,6,7,8-Tetrahydroquinolin-2-ylmethanamine (THQ) is an organic compound with the molecular formula C₁₀H₁₄N₂. It belongs to the tetrahydroquinoline class, which has garnered attention for its diverse biological activities and potential pharmacological applications. This article explores the biological activity of THQ, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

THQ features a unique bicyclic structure consisting of a quinoline framework with a methanamine substituent at the 2-position. This structural configuration is believed to contribute to its biological properties, particularly in modulating various biochemical pathways.

Research indicates that THQ may interact with several biological targets, including:

  • Protein Kinases : THQ can potentially bind to various protein kinases, which play critical roles in cellular signaling and regulation.
  • CXCR4 Receptor : Similar compounds have shown efficacy as CXCR4 antagonists, suggesting that THQ could inhibit cancer progression by targeting this chemokine receptor .
  • Cell Cycle Regulation : Compounds within the tetrahydroquinoline class have demonstrated the ability to induce apoptosis and affect cell cycle phases in cancer cell lines .

Anticancer Properties

Several studies have highlighted the anticancer potential of THQ and its derivatives:

  • Cytotoxicity : THQ exhibits significant cytotoxic effects against various cancer cell lines. For instance, enantiomers of related compounds have shown IC50 values ranging from 5.4 to 17.2 μM against human tumor cell lines such as HT-29 (colorectal adenocarcinoma) and A2780 (ovarian carcinoma) .
  • Mechanistic Insights : Research indicates that THQ derivatives can induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in cancer cells, leading to apoptosis .

Anti-inflammatory Properties

THQ has also been studied for its anti-inflammatory effects. The compound's ability to modulate biochemical pathways suggests potential therapeutic applications in inflammatory diseases.

Case Studies and Experimental Findings

  • Synthesis and Evaluation : A study synthesized a library of tetrahydroquinoline derivatives, including THQ. The most active compounds were evaluated for their cytotoxic effects on cancer cell lines, demonstrating promising results in inhibiting tumor growth .
    Compound NameIC50 (μM)Target
    (R)-5a5.4Cancer Cell Lines
    (S)-5a17.2Cancer Cell Lines
  • Mechanistic Studies : In vitro tests revealed that certain tetrahydroquinoline derivatives inhibit specific enzymes involved in disease pathways, showcasing their potential as therapeutic agents.

Comparative Analysis with Related Compounds

The biological activity of THQ can be compared with other tetrahydroquinoline derivatives:

Compound NameStructural FeaturesUnique Properties
5,6,7,8-Tetrahydroquinolin-8-amineSimilar bicyclic structure but lacks methanaminePotentially higher bioactivity due to NH₂ group
1-Methyl-5,6,7,8-tetrahydroquinolineMethyl substitution at nitrogenAltered pharmacokinetics and solubility
4-AminoquinolineDifferent ring structureKnown for antimalarial activity

The unique substitution pattern of THQ enhances its biological activity compared to other similar compounds.

Properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h5-6H,1-4,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROUBOHYEHBANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351972-02-5
Record name 5,6,7,8-tetrahydroquinolin-2-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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